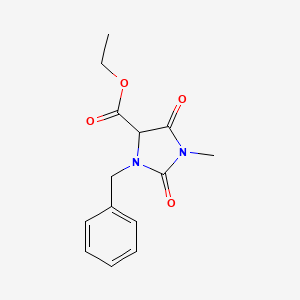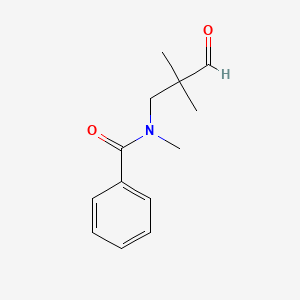
N-(2-Chloroethyldiazenyl)-4-nitro-aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyldiazenyl)-4-nitro-aniline is an organic compound that belongs to the class of diazo compounds It is characterized by the presence of a diazenyl group (-N=N-) attached to a 2-chloroethyl group and a 4-nitro-aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyldiazenyl)-4-nitro-aniline typically involves the diazotization of 4-nitroaniline followed by the coupling reaction with 2-chloroethylamine. The reaction conditions generally include acidic media to facilitate the diazotization process. The steps are as follows:
Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-chloroethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods optimize reaction conditions such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of automated systems and reactors ensures consistent product quality and safety.
化学反応の分析
Types of Reactions
N-(2-Chloroethyldiazenyl)-4-nitro-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different aniline derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the chloroethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aniline derivatives.
科学的研究の応用
N-(2-Chloroethyldiazenyl)-4-nitro-aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Chloroethyldiazenyl)-4-nitro-aniline involves its interaction with biological molecules. The diazenyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect cellular functions. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components, potentially leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
N-(2-Chloroethyl)-N-nitrosoureas: These compounds, such as carmustine and lomustine, are used in cancer treatment and share structural similarities with N-(2-Chloroethyldiazenyl)-4-nitro-aniline.
N-(2-Chloroethyl)dibenzylamine: Another compound with a similar chloroethyl group, used in various chemical syntheses.
Uniqueness
This compound is unique due to its combination of a diazenyl group and a nitro-aniline moiety, which imparts distinct chemical reactivity and potential biological activities
特性
CAS番号 |
78604-31-6 |
|---|---|
分子式 |
C8H9ClN4O2 |
分子量 |
228.63 g/mol |
IUPAC名 |
N-(2-chloroethyldiazenyl)-4-nitroaniline |
InChI |
InChI=1S/C8H9ClN4O2/c9-5-6-10-12-11-7-1-3-8(4-2-7)13(14)15/h1-4H,5-6H2,(H,10,11) |
InChIキー |
BTGNUWUGMKPDQE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NN=NCCCl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)





![ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol](/img/structure/B14001254.png)
![2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14001257.png)

![4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]-](/img/structure/B14001268.png)

![N-tert-Butyl-2-chloro-2-(3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14001272.png)

